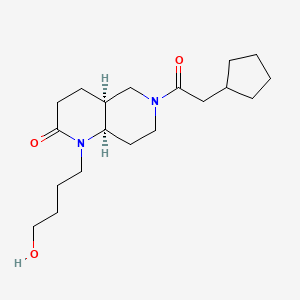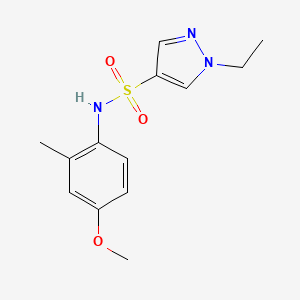![molecular formula C18H15NOS B5358740 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol](/img/structure/B5358740.png)
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MTMQ and is a derivative of 8-hydroxyquinoline.
作用機序
The mechanism of action of MTMQ is not fully understood. However, it has been proposed that MTMQ may exert its antimicrobial activity by chelating metal ions, which are essential for the growth and survival of bacteria. MTMQ has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
MTMQ has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. MTMQ has also been reported to have antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
MTMQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been reported to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, the solubility of MTMQ in water is limited, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MTMQ. One potential area of research is the development of MTMQ-based antimicrobial agents. Another area of research is the investigation of the mechanism of action of MTMQ, which may lead to the development of new therapeutic agents. Additionally, the potential use of MTMQ as an antioxidant agent and its effects on the central nervous system warrant further investigation.
Conclusion:
In conclusion, MTMQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MTMQ involves the reaction of 8-hydroxyquinoline with 4-methylthiobenzaldehyde in the presence of a base. MTMQ has been extensively studied for its potential antimicrobial, antitumor, and antioxidant activities. The mechanism of action of MTMQ is not fully understood, but it has been proposed to involve chelation of metal ions and induction of apoptosis. MTMQ has several advantages for lab experiments, but its limited solubility in water may limit its use in certain experiments. There are several future directions for research on MTMQ, including the development of MTMQ-based antimicrobial agents and investigation of its effects on the central nervous system.
合成法
The synthesis of MTMQ involves the reaction of 8-hydroxyquinoline with 4-methylthiobenzaldehyde in the presence of a base. The reaction results in the formation of MTMQ as a yellow solid. The synthesis of MTMQ has been reported in various scientific studies, and the yield of the reaction varies depending on the reaction conditions.
科学的研究の応用
MTMQ has been extensively studied for its potential applications in various fields. It has been reported to have antimicrobial, antitumor, and antioxidant activities. MTMQ has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-21-16-11-6-13(7-12-16)5-9-15-10-8-14-3-2-4-17(20)18(14)19-15/h2-12,20H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFBDBMJQSZBB-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-3-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5358661.png)

![1-{[1-(benzylsulfonyl)piperidin-4-yl]oxy}-1H-1,2,3-benzotriazole](/img/structure/B5358673.png)
![2-[(2-chloro-4-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5358678.png)
![1-(4-methylbenzyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5358679.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5358691.png)
![2-cyclohexyl-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5358713.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5358723.png)
![N-[4-(diethylamino)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5358731.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methylphenyl)acrylamide](/img/structure/B5358732.png)
![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5358747.png)
![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5358752.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-N-ethylpyrimidin-2-amine](/img/structure/B5358761.png)